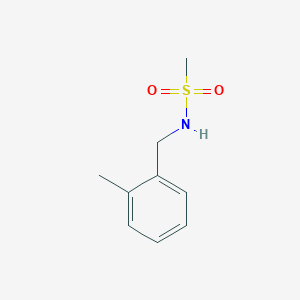

N-(2-methylbenzyl)methanesulfonamide

Descripción

Propiedades

IUPAC Name |

N-[(2-methylphenyl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-8-5-3-4-6-9(8)7-10-13(2,11)12/h3-6,10H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASWFUWSHFRUSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(2-methylbenzyl)methanesulfonamide can be synthesized through a reductive amination of 2-methylbenzaldehyde with allylamine, followed by the reaction with methanesulfonyl chloride. The reaction typically involves the use of a base such as pyridine to absorb the hydrochloric acid generated .

Industrial Production Methods

In industrial settings, the synthesis of N-(2-methylbenzyl)methanesulfonamide often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-methylbenzyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and aryl halides.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of N-(2-methylbenzyl)methanesulfonamide .

Aplicaciones Científicas De Investigación

N-(2-methylbenzyl)methanesulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mecanismo De Acción

The mechanism by which N-(2-methylbenzyl)methanesulfonamide exerts its effects involves the interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The compound may also interfere with cellular processes such as DNA replication and protein synthesis .

Comparación Con Compuestos Similares

Comparison with Similar Methanesulfonamide Derivatives

Structural and Functional Variations

Methanesulfonamide derivatives differ primarily in their N-substituents, which dictate their chemical behavior and biological efficacy. Below is a comparative analysis based on substituent type, pharmacological activity, and physicochemical properties.

Table 1: Key Methanesulfonamide Derivatives and Their Properties

Pharmacological Activity

- Anti-inflammatory Effects: Benzothieno[3,2-d]pyrimidin-4-one derivatives (e.g., Compounds 1, 8) suppress COX-2, iNOS, and ICAM-1 expression in inflamed cells, with PGE2 inhibition at ~50% (10 µM concentration) . The 2-methylbenzyl group in N-(2-methylbenzyl)methanesulfonamide may similarly modulate COX-2 interaction, though activity depends on substituent positioning.

- Antiviral Potential: Derivatives with chlorinated aryl groups (e.g., ZINC000224449889) show promise in targeting HCV, suggesting that electron-deficient substituents enhance target binding .

Physicochemical and Structural Insights

- Crystallography : N-(4-Fluorophenyl) and N-(3-Methylphenyl) derivatives exhibit distinct packing modes due to substituent polarity. Fluorine forms stronger intermolecular interactions (e.g., C–F⋯H), whereas methyl groups enhance hydrophobic stacking .

- Computational Studies: Bulky substituents like diisopropylphenol increase steric strain but stabilize molecular orbitals, as seen in N-(2-hydroxy-3,5-diisopropylphenyl)methanesulfonamide (HOMO-LUMO gap: ~4.5 eV) .

Key Differences and Trends

Electron-Withdrawing vs. Electron-Donating Groups: Fluorine and nitro groups (e.g., N-(2-fluorophenyl) ) improve metabolic stability and target affinity.

Steric Effects: Bulky substituents (e.g., diisopropylphenol ) reduce conformational flexibility but may improve selectivity for enzyme active sites.

Biological Activity: Thioether-linked heterocycles (e.g., benzothieno[3,2-d]pyrimidin-4-one ) show higher anti-inflammatory activity compared to simple aryl derivatives, highlighting the role of hybrid scaffolds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and reaction conditions for N-(2-methylbenzyl)methanesulfonamide?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-methylbenzylamine and methanesulfonyl chloride under basic conditions. Key parameters include:

- Reagents : Triethylamine (to neutralize HCl byproduct) .

- Solvents : Dichloromethane or DMF for solubility optimization .

- Temperature : Room temperature to 50°C to avoid side reactions .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) .

- Yield Optimization : Stepwise addition of reagents and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How is the structural integrity of N-(2-methylbenzyl)methanesulfonamide validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methylbenzyl group at δ 2.3 ppm for CH₃ and sulfonamide proton at δ 7.1–7.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 228.1) .

- FT-IR : Peaks at 1150–1300 cm⁻¹ (S=O stretching) and 3300–3500 cm⁻¹ (N-H) .

Q. What preliminary biological assays are recommended for screening its activity?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., carbonic anhydrase or cyclooxygenase) due to sulfonamide’s known pharmacophore role.

- Protocol :

Use recombinant enzymes and monitor activity via UV/Vis spectroscopy .

Test cytotoxicity via MTT assay in cell lines (e.g., HEK293) at 10–100 μM concentrations .

Compare IC₅₀ values with control sulfonamides (e.g., acetazolamide) .

Advanced Research Questions

Q. How does the electronic configuration of N-(2-methylbenzyl)methanesulfonamide influence its regioselectivity in further derivatization?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density. The methyl group on the benzyl ring donates electrons, making the para position more reactive in electrophilic substitutions .

- Experimental Validation : Use halogenation (e.g., Br₂/FeBr₃) to observe regioselectivity patterns .

- Data Interpretation : Compare theoretical predictions with experimental LC-MS results to resolve contradictions .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Source Analysis : Check for differences in purity (HPLC ≥95% vs. lower grades) .

- Assay Conditions : Replicate studies under standardized pH (7.4), temperature (37°C), and solvent (DMSO ≤0.1%) .

- Meta-Analysis : Use tools like RevMan to aggregate data from PubChem, CAS, and peer-reviewed studies (exclude unreliable sources like BenchChem) .

Q. What strategies enhance the compound’s solubility for in vivo studies without altering bioactivity?

- Methodological Answer :

- Co-Solvent Systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes .

- Prodrug Design : Synthesize phosphate or ester derivatives that hydrolyze in physiological conditions .

- Stability Testing : Monitor degradation via HPLC under simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.